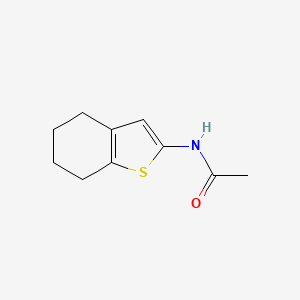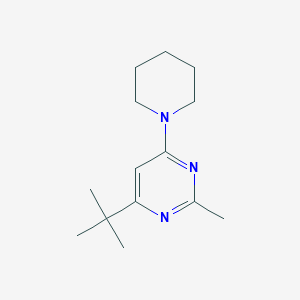![molecular formula C14H17NO3 B6496577 methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate CAS No. 2323033-59-4](/img/structure/B6496577.png)
methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate (MPC) is an organic compound belonging to the class of pyrrolidines and is widely used in the pharmaceutical and chemical industry. It is an important intermediate in the synthesis of a variety of pharmaceuticals and is used as a building block for the synthesis of drugs. MPC is a key intermediate in the synthesis of several drugs, including anti-anxiety agents, anti-depressants, anti-convulsants, anti-inflammatory agents, and anti-cancer agents.
科学研究应用
Methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate is used in a variety of scientific research applications. It has been used as a model compound to study the mechanism of action of various drugs, such as anti-anxiety agents, anti-depressants, anti-convulsants, anti-inflammatory agents, and anti-cancer agents. It has also been used to study the effects of various drugs on various biological systems, including the central nervous system, cardiovascular system, and endocrine system.
作用机制
Methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate is believed to act on the central nervous system by inhibiting the reuptake of certain neurotransmitters, such as serotonin, norepinephrine, and dopamine. This inhibition of reuptake leads to an increase in the availability of these neurotransmitters in the synaptic cleft, which in turn leads to an increase in the activity of these neurotransmitters.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have anxiolytic, antidepressant, anticonvulsant, anti-inflammatory, and anti-cancer effects. It has also been shown to have a variety of effects on the cardiovascular system, including a decrease in blood pressure and an increase in heart rate.
实验室实验的优点和局限性
Methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate has several advantages and limitations for use in laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. It is also a stable compound and is not easily degraded by light or other environmental factors. However, it has limited solubility in water and is not very soluble in organic solvents.
未来方向
Future research on methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate should focus on its potential applications in medicine. This includes exploring its potential use as an anti-anxiety, antidepressant, anticonvulsant, anti-inflammatory, and anti-cancer agent. Additionally, further research should be conducted to better understand its mechanism of action and its effects on the cardiovascular system. Other potential areas of research include the development of novel synthesis methods for this compound and the design of new derivatives with improved pharmacological properties.
合成方法
Methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate is synthesized via a reaction between 1-methyl-5-oxopyrrolidine-3-carboxylic acid and 4-methylphenylmethyl alcohol. The reaction is carried out in an aqueous solution at a temperature of 60-90°C and a pressure of 1-2 atm. The reaction is catalyzed by an acid, such as sulfuric acid, and is completed in a few hours. The product is purified by recrystallization from acetonitrile.
属性
IUPAC Name |
methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-10-3-5-11(6-4-10)8-15-9-12(7-13(15)16)14(17)18-2/h3-6,12H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXINGXMRKNXCNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetonitrile](/img/structure/B6496507.png)
![1-(2,4-dimethylphenyl)-4-methyl-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B6496511.png)
![2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6496517.png)
![1-(2,4-dimethylphenyl)-4-methyl-6-[(pyridin-2-yl)methyl]-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B6496522.png)

![2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6496526.png)
![2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(propan-2-yl)acetamide](/img/structure/B6496527.png)
![N-(2-methoxyethyl)-2-[1-(2-methylphenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B6496531.png)
![N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B6496540.png)
![N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B6496550.png)
![N-[2-(diethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B6496553.png)

![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-3-carboxamide hydrochloride](/img/structure/B6496571.png)
![N-[(1Z)-1,2-dihydroacenaphthylen-1-ylidene]hydroxylamine](/img/structure/B6496592.png)